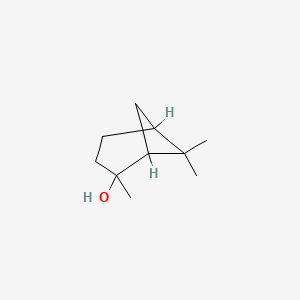
3-methyl-4-phenylbut-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-phenylbut-3-enoic acid, also known as 3-Methyl-4-phenyl-3-buten-2-one, is an organic compound belonging to the class of benzene and substituted derivatives. It is characterized by a monocyclic ring system consisting of benzene. This compound is known for its berry, camphor, and fruity taste .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-methyl-4-phenylbut-3-enoic acid typically involves the reaction of 2-butanone with benzaldehyde in the presence of a catalyst. The mass ratio of benzaldehyde to 2-butanone is generally maintained between 1:1.5 to 1:5 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-4-phenylbut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
3-methyl-4-phenylbut-3-enoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of certain enzymes.
Industry: It is used in the production of fragrances and flavoring agents due to its distinctive taste and aroma
Mécanisme D'action
The mechanism of action of 3-methyl-4-phenylbut-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of peptidylglycine alpha-amidating monooxygenase, an enzyme involved in the bioactivation of peptide hormones. This inhibition can lead to anti-inflammatory and anti-tumorigenic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-3-buten-2-one: Shares a similar structure but differs in the position of the methyl group.
Benzylideneacetone: Another compound with a similar benzene ring structure but different functional groups.
Uniqueness
3-methyl-4-phenylbut-3-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its distinctive taste and aroma make it valuable in various applications .
Propriétés
Numéro CAS |
6052-53-5 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(E)-3-methyl-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13)/b9-7+ |
Clé InChI |
NGJLFMBOFBKYHK-UHFFFAOYSA-N |
SMILES |
CC(=CC1=CC=CC=C1)CC(=O)O |
SMILES canonique |
CC(=CC1=CC=CC=C1)CC(=O)O |
Synonymes |
3-methyl-4-phenylbutenoic acid benzalbutyric acid benzalbutyric acid, sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Phenyl-4-benzofuro[3,2-d]pyrimidinyl)thio]acetic acid](/img/structure/B1220823.png)
![5-CYANO-6-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B1220825.png)






![14-Amino-7-methoxy-3-methyl-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1220839.png)


![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N,N-di(propan-2-yl)-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1220844.png)
